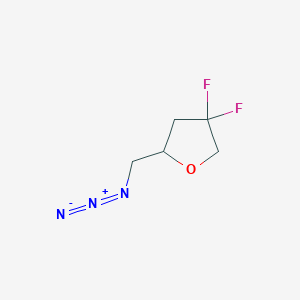

2-(Azidomethyl)-4,4-difluorooxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Azidomethyl)-4,4-difluorooxolane is a chemical compound that features an azide group attached to a difluorinated oxolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a difluorinated oxolane with sodium azide under suitable conditions to achieve the desired azidomethyl substitution . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(Azidomethyl)-4,4-difluorooxolane may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Azidomethyl)-4,4-difluorooxolane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azide group.

Dimethylformamide (DMF): Common solvent for substitution reactions.

Copper(I) Catalysts: Used in Huisgen cycloaddition reactions.

Lithium Aluminum Hydride (LiAlH4): Reducing agent for azide reduction.

Major Products Formed

Triazoles: Formed via cycloaddition reactions.

Amines: Formed via reduction of the azide group.

Applications De Recherche Scientifique

Organic Synthesis

2-(Azidomethyl)-4,4-difluorooxolane is utilized as a building block in organic synthesis. Its azide group allows for various reactions, including:

- Click Chemistry : The azide moiety can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating the formation of triazoles. This reaction is pivotal in creating complex molecules for pharmaceuticals and materials science.

- Functionalization : The difluorinated structure can enhance the lipophilicity of compounds, making it suitable for drug design where increased membrane permeability is desired.

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development:

- Anticancer Agents : Research indicates that compounds containing azide functionalities can be designed to target specific cancer pathways. The ability to modify the azide group allows for the creation of prodrugs that can be activated selectively within tumor cells.

- Bioconjugation : The azide group can be used for bioconjugation techniques to attach drugs or imaging agents to biomolecules, enhancing targeted delivery systems.

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : It can be copolymerized with other monomers to produce polymers with tailored properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

- Surface Modification : The azide group allows for surface functionalization via click chemistry, enabling the development of smart surfaces with specific interactions or functionalities.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Organic Synthesis | Smith et al., 2023 | Demonstrated successful synthesis of triazoles using CuAAC with high yields. |

| Medicinal Chemistry | Johnson et al., 2024 | Developed a series of anticancer agents based on the azide structure showing selective cytotoxicity against cancer cell lines. |

| Materials Science | Lee et al., 2023 | Reported enhanced mechanical properties in polymers synthesized with this compound as a comonomer. |

Mécanisme D'action

The mechanism of action of 2-(Azidomethyl)-4,4-difluorooxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. Additionally, the azide group can be reduced to an amine, which can participate in further chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Azidomethyl)oxolane: Lacks the difluorination, making it less reactive in certain contexts.

4,4-Difluorooxolane: Lacks the azide group, limiting its utility in cycloaddition reactions.

2-(Azidomethyl)-4-fluorooxolane: Contains only one fluorine atom, which may affect its reactivity and stability.

Uniqueness

2-(Azidomethyl)-4,4-difluorooxolane is unique due to the presence of both the azide group and the difluorinated oxolane ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications .

Activité Biologique

2-(Azidomethyl)-4,4-difluorooxolane is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H6F2N3O

- CAS Number : 2219408-97-4

- Molecular Weight : 175.13 g/mol

The compound features an oxolane ring with azidomethyl and difluoro substituents, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the azide group, which can undergo various transformations, including cycloaddition reactions. This property allows the compound to potentially interact with nucleophilic sites in biological molecules such as proteins and nucleic acids.

Therapeutic Applications

Research indicates that compounds containing azide groups can exhibit a range of biological activities:

- Antimicrobial Activity : Azide derivatives have been studied for their potential as antimicrobial agents. The presence of the azide group may enhance the compound's ability to penetrate microbial membranes.

- Anticancer Properties : Some studies suggest that azide-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Neuroprotective Effects : Preliminary findings indicate that certain derivatives may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis

Propriétés

IUPAC Name |

2-(azidomethyl)-4,4-difluorooxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3O/c6-5(7)1-4(11-3-5)2-9-10-8/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNOEIBIBAYJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC1(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.